REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([NH:7][C:8]([C:10]([O:12]CC)=[O:11])=[O:9])=[N:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:1][C:2]1[S:6][C:5]([NH:7][C:8]([C:10]([OH:12])=[O:11])=[O:9])=[N:4][CH:3]=1 |f:1.2.3|
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Name
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Ethyl 5-methylthiazol-2-ylcarbamoylcarboxylate
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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CC1=CN=C(S1)NC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The mixture was clarified by filtration
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice-water bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield a first crop of product (400 mg.)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a second crop of product (1.45 g.)
|
Type
|
CUSTOM
|
Details
|
The two crops were recrystallized from acetic acid affording
|
Type
|
CUSTOM
|
Details
|
purified 5-methylthiazol-2-ylcarbamoylcarboxylic acid [1.12 g., m.p. 212°-213° C. (dec.)]
|
Name
|
|
Type
|
|
Smiles
|
CC1=CN=C(S1)NC(=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |